N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-13-7-5-12(6-8-13)19-24-23-16-9-10-18(25-26(16)19)28-11-17(27)22-15-4-2-1-3-14(15)21/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAACSPRUYLWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a pyridazine moiety, which are known for their diverse biological activities. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Thioacetic Acid Derivative Formation : The introduction of the thio group is done via nucleophilic substitution.
- Final Acetylation : The final acetamide structure is formed through acetylation reactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound has shown to inhibit cell proliferation in various cancer cell lines such as lung and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lung Cancer Cells | 15 | Induction of apoptosis |
| Breast Cancer Cells | 12 | G1 phase cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer activity, compounds with similar structures have been reported to possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators.
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Case Studies
A notable case study involved a series of synthesized triazole derivatives that were tested for biological activity. These studies indicated that modifications in the fluorine substitution pattern significantly influenced the biological outcomes.
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential against specific cancer types.
- Findings : The modified triazole derivatives exhibited IC50 values ranging from 10 µM to 20 µM against several cancer cell lines, indicating potent activity.
-
Study on Anti-inflammatory Properties :
- Objective : To assess the anti-inflammatory effects in vitro.
- Findings : Significant reductions in TNF-alpha and IL-6 levels were observed in treated macrophages.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with the [1,2,4]Triazolo[4,3-b]pyridazine Core
Compound 1: N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632)
- Structure : The triazolo-pyridazine core is substituted with a methyl group at position 3 and linked to an N-methyl acetamide via a phenyl ring.
- Pharmacological Role : Inhibits Lin28/let-7 interaction, promoting differentiation in cancer stem cells (CSCs) and reducing tumorsphere formation at 80 µM .
- Key Difference: Lacks fluorinated aryl groups, reducing electronegativity compared to the query compound.
Compound 2: 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Structure : Features a 3-fluorophenyl group on the triazolo ring and a trifluoromethylphenyl acetamide.
- Key Difference : The 3-fluorophenyl substituent alters electronic distribution compared to the 4-fluorophenyl group in the query compound. The trifluoromethyl group increases hydrophobicity and may enhance target affinity through van der Waals interactions .
Compound 3: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b)
Functional Analogues with Thioacetamide Linkers
Compound 4: 2-[(3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
- Structure : Substitutes the triazolo-pyridazine core with a thiadiazole ring.
Target Specificity and Mechanism
- Lin28-1632 : Explicitly targets Lin28 proteins, rescuing let-7 miRNA function to inhibit CSC proliferation .
- Kinetoplastid Inhibitors (e.g., ) : Compounds with triazolo-pyrimidine cores (e.g., LXE408 derivatives) use Suzuki coupling for synthesis, hinting at shared synthetic routes with the query compound .
Structure-Activity Relationship (SAR) Insights
- Fluorine Position : The 4-fluorophenyl group in the query compound may optimize π-π stacking vs. the 3-fluorophenyl in Compound 2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
